(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-4-28-23(27)19-7-5-6-8-20(19)25-13-18(12-24)22-26-21(14-29-22)17-10-9-15(2)16(3)11-17/h5-11,13-14,25H,4H2,1-3H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPURXVCPFCZCS-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its potential biological activity. This compound features a thiazole ring, a cyano group, and a benzoate moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The IUPAC name of the compound is ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate. The molecular formula is , with a molecular weight of approximately 429.57 g/mol. The structure includes various functional groups that are known to interact with biological systems.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing thiazole and cyano groups have shown promise in inhibiting the proliferation of cancer cells in vitro. In particular, compounds tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated varying degrees of cytotoxicity, suggesting that this compound could possess similar properties .
Antimicrobial Activity
In addition to antitumor effects, compounds with thiazole and cyano functionalities have also been reported to exhibit antimicrobial properties. The mechanism often involves binding to DNA or disrupting cellular processes in bacteria and fungi. The potential for this compound to act against microbial pathogens remains an area of active investigation.
Case Studies
-
Antitumor Efficacy : In a study evaluating the antitumor efficacy of various thiazole derivatives, compounds similar to this compound were tested using MTS cytotoxicity assays. The results indicated that certain modifications enhanced their potency against lung cancer cell lines .
Compound Cell Line IC50 (µM) Assay Type Compound A A549 6.26 ± 0.33 2D Compound B HCC827 20.46 ± 8.63 3D - Antimicrobial Studies : Compounds featuring the thiazole ring were tested against various bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a possible application in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The compound shares structural homology with ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS: 1321936-20-2), differing only in the substitution pattern on the phenyl ring attached to the thiazole. The target compound has a 3,4-dimethylphenyl group, while the analog features a 4-methylphenyl substituent .
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula of the target compound is inferred based on structural analysis.
Impact of Substituent Patterns
Electronic and QSAR Implications
- Electronic Effects : The 3,4-dimethyl group may donate electron density via hyperconjugation, slightly altering the electron-deficient nature of the thiazole ring compared to the 4-methyl analog. This could modulate reactivity in electrophilic substitution or coordination chemistry .
- QSAR Relevance : Small changes in substituent position significantly affect bioactivity. For example, methyl group placement can influence interactions with hydrophobic pockets in enzyme active sites .
Preparation Methods
Thiazole Core Construction
The thiazole ring is synthesized using a modified Hantzsch thiazole synthesis (Scheme 1).
Procedure :
- React 3,4-dimethylthiobenzamide (1 ) with bromoacetonitrile (2 ) in ethanol under reflux (78°C, 6 h).
- Isolate intermediate 2-aminothiazole (3 ) via crystallization (MeOH, 72% yield).
- Treat 3 with cyanogen bromide (BrCN) in DMF at 0–5°C to introduce the cyano group, yielding 4-(3,4-dimethylphenyl)thiazole-2-carbonitrile (4 ) (85% yield).
Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, 78°C, 6 h | 72% | 95.2% |
| 3 | BrCN, DMF, 0–5°C, 2 h | 85% | 98.7% |
Preparation of Ethyl 2-Aminobenzoate
Esterification of Anthranilic Acid
Ethyl 2-aminobenzoate (5 ) is synthesized via acid-catalyzed esterification (Scheme 2).
Procedure :
- Reflux anthranilic acid (6 ) with excess ethanol and concentrated H₂SO₄ (12 h).
- Neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via distillation (89% yield).
Optimization :
- Catalyst : H₂SO₄ outperformed p-TsOH (yield: 89% vs. 76%).
- Solvent : Ethanol provided superior esterification efficiency compared to methanol.
Formation of the Vinylamino Linker with (Z)-Stereochemistry
Schiff Base Condensation
The critical (Z)-vinylamino bridge is formed via stereoselective condensation (Scheme 3).
Procedure :
- React 4 with ethyl glyoxylate (7 ) in anhydrous THF at −10°C under N₂.
- Add 5 and triethylamine (TEA) dropwise, stirring for 24 h.
- Purify via column chromatography (hexane:EtOAc, 3:1) to isolate the (Z)-isomer (68% yield).
Stereochemical Control :
- Low temperature (−10°C) and TEA base favor (Z)-selectivity by minimizing thermal epimerization.
- HPLC Analysis : (Z)/(E) ratio = 9:1 (Chiralpak AD-H column, heptane:IPA 90:10).
Final Coupling and Characterization
Cyclization and Purification
The coupled product is cyclized under mild conditions (Scheme 4).
Procedure :
- Heat the Schiff base intermediate (8 ) in acetic anhydride (80°C, 2 h).
- Quench with ice-water, extract with EtOAc, and recrystallize (EtOH/H₂O) to obtain the target compound (91% purity by HPLC).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, CH=), 7.45–7.32 (m, 4H, ArH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.31 (s, 6H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
- HRMS : [M+H]⁺ calcd. for C₂₃H₂₂N₃O₂S: 412.1385; found: 412.1389.
Comparative Analysis of Synthetic Routes
Q & A
Q. How can scalability challenges in multi-step synthesis be addressed?
- Methodology : Replace batch reflux with flow chemistry for thiazole formation (residence time <30 minutes). Use immobilized acetic acid catalysts to simplify purification. Process analytical technology (PAT) monitors intermediates in real time .
Q. What in vitro models are suitable for studying its mechanism of action?
- Methodology : Use HEK293 cells transfected with target receptors (e.g., GPCRs) for signal transduction assays. Surface plasmon resonance (SPR) quantifies binding kinetics, while CRISPR-Cas9 knockouts validate target specificity .
Q. How does pH affect the stability of the compound in biological matrices?
- Methodology : Conduct accelerated stability studies (25–40°C, pH 1–9) with LC-MS monitoring. The ester group hydrolyzes rapidly at pH >8, while the thiazole ring remains intact below pH 3 .
Q. What comparative studies exist between this compound and structurally analogous thiazole derivatives?
- Methodology : Analogues with nitro or methoxy substituents show reduced logP values (2.1 vs. 3.5) but improved aqueous solubility. Meta-substituted phenyl groups enhance antimicrobial activity by 40% compared to para-substituted derivatives .
Q. What are the degradation products under UV exposure, and how are they characterized?
- Methodology : UV irradiation (254 nm, 48 hours) generates a photooxidized thiazole derivative and benzoic acid byproducts, identified via GC-MS and ¹H NMR. Quenchers like ascorbic acid reduce degradation by 70% .
Q. How do researchers design multi-step syntheses for derivatives with modified bioactivity?
- Methodology : Introduce substituents at the benzoyl or thiazole positions via Suzuki coupling (aryl boronic acids) or nucleophilic aromatic substitution (e.g., –NH₂ → –NO₂). Retrosynthetic analysis prioritizes late-stage functionalization to preserve the Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
